molecular formula C12H11NO4 B1325496 2-(2,5-Dimethoxybenzoyl)oxazole CAS No. 898784-34-4

2-(2,5-Dimethoxybenzoyl)oxazole

Cat. No. B1325496
M. Wt: 233.22 g/mol
InChI Key: ROPHQAMQKMBAQD-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxybenzoyl)oxazole is a chemical compound with the linear formula C12H11NO4 . It belongs to the class of oxazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazole derivatives, including 2-(2,5-Dimethoxybenzoyl)oxazole, has been a topic of interest in organic chemistry . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of 2-(2,5-Dimethoxybenzoyl)oxazole is characterized by a five-membered aromatic ring with one oxygen atom and one nitrogen atom . The molecular weight of this compound is 201.22 g/mol .


Chemical Reactions Analysis

Oxazoles, including 2-(2,5-Dimethoxybenzoyl)oxazole, are known for their diverse chemical reactions. They can undergo various non-covalent interactions with a wide spectrum of receptors and enzymes in biological systems .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fused Polycyclic Systems : The compound 2-(2,5-Dimethoxybenzoyl)oxazole is involved in the synthesis of various polycyclic systems, which are crucial in pharmaceutical and material science research (Nlcolaides et al., 1989).
  • Formation of Fluorescent Compounds : It has been used in the synthesis of strongly fluorescent compounds, highlighting its potential in creating substances useful for imaging and diagnostic purposes (Tang & Verkade, 1996).

Biological and Pharmacological Activities

  • Versatile Biological Activities : Oxazole compounds, including 2-(2,5-Dimethoxybenzoyl)oxazole, demonstrate a wide range of biological activities due to their ability to bind with enzymes and receptors in biological systems, making them important in medicinal drug research (Zhang et al., 2018).
  • Potential in Drug Synthesis : Their use in drug development programs, particularly in the synthesis of pharmacophores and antioxidant compounds, highlights their significance in the development of new therapeutic agents (Rizzo et al., 2000).

Material Science Applications

  • Synthesis of Novel Aromatic Polyamides : The incorporation of 2-(2,5-Dimethoxybenzoyl)oxazole in the synthesis of novel aromatic polyamides suggests its utility in material science, especially for creating materials with high thermal properties and good solubility (Akutsu et al., 1998).

Analytical Chemistry Applications

  • Spectral and Ionization Studies : Studies on the spectra, ionization, and deuteriation of oxazoles and related compounds, including 2-(2,5-Dimethoxybenzoyl)oxazole, provide valuable information for analytical chemistry applications (Brown & Ghosh, 1969).

Safety And Hazards

While specific safety and hazard information for 2-(2,5-Dimethoxybenzoyl)oxazole is not available, general safety measures for handling oxazole compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Oxazole-based molecules, including 2-(2,5-Dimethoxybenzoyl)oxazole, are becoming a significant heterocyclic nucleus in medicinal chemistry. Researchers globally are synthesizing diverse oxazole derivatives and screening them for various biological activities . This indicates a promising future direction for the study and application of 2-(2,5-Dimethoxybenzoyl)oxazole and similar compounds.

properties

IUPAC Name

(2,5-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-8-3-4-10(16-2)9(7-8)11(14)12-13-5-6-17-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPHQAMQKMBAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642117
Record name (2,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxybenzoyl)oxazole

CAS RN

898784-34-4
Record name (2,5-Dimethoxyphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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